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Compound of Interest

Compound Name: GSK269962A

Cat. No.: B1339534 Get Quote

For researchers, scientists, and drug development professionals, the selection of a suitable

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is a critical decision. This

guide provides an objective, data-driven comparison of two prominent ROCK inhibitors:

GSK269962A and fasudil. We will delve into their biochemical potency, cellular activity, and

selectivity, supported by experimental data and detailed protocols to aid in your research.

At a Glance: Key Differences
Feature GSK269962A Fasudil

Potency

High, with nanomolar IC50

values for both ROCK1 and

ROCK2.

Moderate, with micromolar

IC50 and Ki values.

Selectivity
Highly selective for ROCK over

other kinases.

Less selective, with off-target

effects on other kinases like

PKA and PKC.

Clinical Status Preclinical.

Clinically approved in Japan

and China for cerebral

vasospasm.

Primary Active Form Parent compound.
Active metabolite,

hydroxyfasudil.
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The following table summarizes the key quantitative data for GSK269962A and fasudil,

providing a direct comparison of their biochemical and cellular activities.

Parameter GSK269962A Fasudil Reference

ROCK1 IC50 1.6 nM 10.7 µM

ROCK2 IC50 4 nM 1.9 µM

ROCK1 Ki Not Reported 0.33 µM

Vasorelaxation IC50

(Rat Aorta)
35 nM

Not directly

comparable

Selectivity

>30-fold selective

against a panel of

serine/threonine

kinases.

Inhibits PKA, PKC,

PKG, and MLCK at

micromolar

concentrations.

Active Form Parent Compound
Hydroxyfasudil (active

metabolite)

Mechanism of Action: The ROCK Signaling Pathway
Both GSK269962A and fasudil exert their effects by inhibiting the activity of ROCK1 and

ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The

RhoA/ROCK pathway plays a crucial role in regulating cellular functions such as smooth

muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. By

inhibiting ROCK, these compounds lead to the dephosphorylation of myosin light chain (MLC),

resulting in smooth muscle relaxation and vasodilation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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